molecular formula C5H7ClF3N3O B3001208 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride CAS No. 1909337-88-7

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B3001208
CAS No.: 1909337-88-7
M. Wt: 217.58
InChI Key: RKQGLMSCRRLMQZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c1-2(9)3-10-4(12-11-3)5(6,7)8;/h2H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQGLMSCRRLMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the conversion of the amine to its hydrochloride salt. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride

  • CAS Number : 1909336-60-2 ()
  • Key Structural Difference : The trifluoromethyl group is at position 3 of the oxadiazole ring instead of position 3.
  • Molecular Weight: Identical (217.58 g/mol) but distinct MDL number (MFCD28895152 vs. MFCD29055198 in the target compound) (). Safety Profile: Shares similar hazard statements (H315, H319, H335) but may differ in toxicity thresholds ().

Substituent Variation: Difluoromethyl and Cyclopentyl Derivatives

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine Hydrochloride
  • CAS Number: Not explicitly provided ().
  • Key Difference : Difluoromethyl (-CF₂H) replaces trifluoromethyl (-CF₃).
  • Molecular Weight: ~199.5 g/mol (estimated), lower than the target compound.
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine Hydrochloride
  • CAS Number : 1795395-12-8 ().
  • Key Difference : Cyclopentyl group replaces the ethylamine side chain.
  • Impact :
    • Increased steric bulk may hinder binding in biological targets.
    • Molecular Weight : Higher (~281.7 g/mol) due to the cyclopentane ring.

Functional Group Additions: Benzoxazolylmethyl-Substituted Analogs

  • Example : 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine Hydrochloride
    • CAS Number : 1795508-26-7 ().
    • Key Difference : A benzoxazolylmethyl group is appended to the oxadiazole ring.
    • Impact :
  • Molecular Weight : 280.71 g/mol (vs. 217.58 g/mol for the target compound) ().

Substituent-Free Analog: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine Hydrochloride

  • CAS Number: Not explicitly listed ().
  • Key Difference : Lacks the trifluoromethyl group entirely.
  • Impact :
    • Reduced electron deficiency on the oxadiazole ring, leading to lower chemical stability.
    • Molecular Weight : ~149.5 g/mol (estimated), significantly lighter than the target compound.

Biological Activity

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C4H4F3N3O CID 66678821 \text{C}_4\text{H}_4\text{F}_3\text{N}_3\text{O}\quad \text{ CID 66678821 }

This structure includes a trifluoromethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have demonstrated that related oxadiazole derivatives possess antimicrobial properties against various bacterial strains. For instance:

CompoundMIC (μg/mL)Bacterial Strains
This compoundTBDStaphylococcus aureus, Escherichia coli
Related oxadiazole derivative12.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Both pathogens

The minimum inhibitory concentration (MIC) values indicate that the compound may exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

Research into the anticancer potential of oxadiazole derivatives has shown promising results. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro.

In a study evaluating various oxadiazole derivatives:

CompoundCell LineIC50 (μM)
This compoundA549 (lung cancer)TBD
Control (Doxorubicin)A5490.5

The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through various mechanisms.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, leading to cell lysis.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their efficacy against Cryptosporidium species, which are significant pathogens in immunocompromised individuals. The compound was found to have a modest potency with an EC50 value of approximately 2.1 μM in vitro.

Q & A

Q. What synthetic routes are effective for preparing 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride?

A common approach involves cyclocondensation of amidoximes with trifluoromethyl-substituted carboxylic acid derivatives. For example, POCl3-mediated activation under reflux (90°C, 3 hours) can facilitate oxadiazole ring formation, followed by amine hydrochloride salt precipitation using ammonia (pH 8–9) . Post-synthesis, recrystallization from DMSO/water (2:1) improves purity . Adjust stoichiometry (1:3 molar ratio of starting materials to POCl3) and reaction time to optimize yield.

Q. How can the compound’s structural integrity be validated?

Combine X-ray crystallography (for unambiguous confirmation of the oxadiazole ring and trifluoromethyl group orientation) with spectroscopic methods:

  • NMR : Observe distinct signals for the ethanamine chain (δ 3.2–3.5 ppm for CH2, δ 1.5–2.0 ppm for NH2·HCl) and trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR) .
  • IR : Confirm C-F stretches (1100–1200 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Q. What purification methods are recommended?

  • Recrystallization : Use DMSO/water mixtures (2:1) to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for intermediates; gradient elution improves separation of polar byproducts .

Q. How should the compound be stored to maintain stability?

Store at -20°C in a desiccator under inert gas (argon) to prevent hydrolysis of the oxadiazole ring. Short shelf life (<6 months) necessitates periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved?

  • Variable-Temperature NMR : Probe dynamic processes (e.g., rotational isomerism in the ethanamine chain) by acquiring spectra at 25°C and -40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity between the oxadiazole and ethanamine moieties .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies improve reaction yield during scale-up?

  • Catalytic Optimization : Replace POCl3 with milder agents (e.g., T3P®) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 3 hours to 30 minutes) and enhance regioselectivity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track oxadiazole ring formation and adjust reagent addition rates .

Q. How does the trifluoromethyl group influence biological activity?

  • Electron-Withdrawing Effects : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
  • Structure-Activity Relationship (SAR) : Compare IC50 values against microbial targets (e.g., E. coli) with analogs lacking the CF3 group. Use molecular docking (AutoDock Vina) to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Calculate Fukui indices (using Gaussian 16) to identify electrophilic sites on the oxadiazole ring .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

Q. How can synthetic byproducts (e.g., regioisomers) be characterized and minimized?

  • LC-MS/MS : Detect trace byproducts (<0.1% abundance) using high-resolution mass spectrometry (HRMS) .
  • Regioselective Conditions : Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) on the amidoxime precursor to favor 1,2,4-oxadiazole over 1,3,4-isomers .

Q. What analytical techniques quantify degradation under oxidative stress?

  • Forced Degradation Studies : Expose the compound to H2O2 (3% v/v, 40°C) and monitor decomposition via UPLC-PDA. Major degradants include hydroxylated oxadiazole derivatives .
  • EPR Spectroscopy : Detect free radical intermediates during oxidation .

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